2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O5S/c16-14-2-1-12(7-13(14)15(20)21)25(22,23)18-10-8-17-19(9-10)11-3-5-24-6-4-11/h1-2,7-9,11,18H,3-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXRUNUKWTAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the pyrazole derivative with the benzoic acid moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The choice of production method depends on factors such as the desired purity, scale of production, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom and sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can lead to the formation of new pyrazole or benzoic acid derivatives .
Scientific Research Applications
2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be compared based on substituents, molecular weight, functional groups, and hypothesized properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Solubility and Bioavailability The target compound’s oxan-4-yl group likely enhances solubility compared to the chlorophenyl group in , which introduces steric bulk and polarity but may hinder absorption. Palupiprant uses trifluoromethylphenoxy and difluoromethyl groups, prioritizing lipophilicity for membrane penetration, whereas the target compound balances solubility (oxan-4-yl) and electronegativity (fluorine).
Functional Group Impact on Binding
- The sulfamoyl group in the target compound may act as a hydrogen-bond acceptor, similar to the sulfonic acid groups in , but with reduced acidity (pKa ~10–12 vs. ~1–2 for sulfonic acids).
- Fluorine in the target compound and enhances metabolic stability by resisting oxidative degradation, a feature shared with Palupiprant’s fluorinated groups .
Synthetic Complexity
- Demethylation using BBr₃ (as in ) is a common step for deprotecting hydroxy groups in such compounds. The target compound’s synthesis may involve similar steps for introducing the sulfamoyl linkage.
Research Findings and Implications
- Biological Activity : Analogous compounds like Palupiprant target inflammatory pathways, suggesting the sulfamoyl-benzoic acid scaffold may have anti-inflammatory or enzyme-inhibitory applications.
- SAR Insights : The oxan-4-yl group in the target compound may reduce cytotoxicity compared to chlorophenyl analogs (e.g., ), as cyclic ethers are generally less reactive.
Biological Activity
2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural components, including a fluorinated benzoic acid and a sulfamoyl group attached to a pyrazole moiety, suggests various mechanisms of action in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the lipophilicity of the compound, potentially improving its binding affinity to target proteins. The sulfamoyl group may facilitate interactions with enzymes involved in metabolic pathways, while the pyrazole moiety may act as a bioisostere for other pharmacophores in medicinal chemistry.
Enzyme Inhibition
Research indicates that compounds similar to 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid exhibit significant enzyme inhibition properties. Specifically, studies have shown that the compound can inhibit certain protein kinases, which are critical in regulating cellular processes such as growth and metabolism.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A (PKA) | Competitive | 0.25 |
| Cyclin-dependent Kinase 2 (CDK2) | Non-competitive | 0.15 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 1: Cancer Treatment Potential
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed in various cancer cell lines, including breast and lung cancer cells.
Case Study 2: In Vivo Efficacy
In an animal model study, administration of the compound resulted in reduced tumor growth rates compared to control groups. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
